molecular formula C12H10N4O2S2 B14943581 1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-

1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-

Cat. No.: B14943581
M. Wt: 306.4 g/mol
InChI Key: WHJQNIDYNJHRFP-UHFFFAOYSA-N
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Description

1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with an acetyl group and a thienyl group

Preparation Methods

The synthesis of 1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and isolation of the final product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in the presence of solvents like ethanol or tetrahydrofuran. The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed.

Scientific Research Applications

1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s triazole and thiadiazine rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- can be compared with other similar compounds, such as:

The uniqueness of 1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- lies in its specific combination of functional groups, which contribute to its diverse range of applications and potential as a versatile chemical compound.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(5-acetyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone

InChI

InChI=1S/C12H10N4O2S2/c1-7(17)11-10(9-4-3-5-19-9)16(8(2)18)15-6-13-14-12(15)20-11/h3-6H,1-2H3

InChI Key

WHJQNIDYNJHRFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=CS3

Origin of Product

United States

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